(S)-Benzyl (1-cyanoethyl)carbamate
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Overview
Description
(S)-Benzyl (1-cyanoethyl)carbamate is an organic compound with the molecular formula C11H11N2O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-Benzyl (1-cyanoethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with (S)-1-amino-2-propanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography or crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (1-cyanoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Oxidized derivatives such as benzyl carbamate oxides.
Reduction: Reduced products like (S)-benzyl (1-aminoethyl)carbamate.
Substitution: Substituted carbamates with various functional groups replacing the benzyl group.
Scientific Research Applications
(S)-Benzyl (1-cyanoethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-Benzyl (1-cyanoethyl)carbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding or other interactions with biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A related compound with a similar structure but lacking the cyanoethyl group.
Ethyl carbamate: Another similar compound with an ethyl group instead of a benzyl group.
Methyl carbamate: A simpler carbamate with a methyl group.
Uniqueness
(S)-Benzyl (1-cyanoethyl)carbamate is unique due to its chiral nature and the presence of both benzyl and cyanoethyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
benzyl N-[(1S)-1-cyanoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,8H2,1H3,(H,13,14)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPTZVZVBGXQSI-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#N)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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